molecular formula C48H64N2O17 B1680715 Rodorubicin CAS No. 96497-67-5

Rodorubicin

Katalognummer: B1680715
CAS-Nummer: 96497-67-5
Molekulargewicht: 941.0 g/mol
InChI-Schlüssel: JXVAMODRWBNUSF-KZQKBALLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

      Synthesewege: Doxorubicin kann durch verschiedene Methoden synthetisiert werden, einschließlich chemischer Modifikationen von Daunorubicin (einem anderen Anthracyclin).

      Industrielle Produktion: Die Produktion im industriellen Maßstab umfasst die Fermentation von gefolgt von Reinigung und chemischen Modifikationen.

  • Vorbereitungsmethoden

      Synthetic Routes: Doxorubicin can be synthesized through various methods, including chemical modifications of daunorubicin (another anthracycline).

      Industrial Production: Industrial-scale production involves fermentation of followed by purification and chemical modifications.

  • Analyse Chemischer Reaktionen

      Reaktionen: Doxorubicin unterliegt mehreren Reaktionen, darunter Oxidation, Reduktion und Substitution.

      Häufige Reagenzien: Spezifische Reagenzien hängen vom Reaktionstyp ab. Zum Beispiel

      Hauptprodukte: Reduktion ergibt Doxorubicinol (ein aktives Metabolit), während Oxidation Doxorubicinon bildet.

  • Wissenschaftliche Forschungsanwendungen

    Therapeutic Applications

    Rodorubicin has been utilized in treating various malignancies. Its applications include:

    • Breast Cancer : Used as part of combination chemotherapy regimens for early and advanced stages.
    • Acute Lymphoblastic Leukemia : Effective in pediatric and adult populations.
    • Soft Tissue Sarcomas : Commonly employed in treatment protocols for different types of sarcomas.
    • Ovarian Cancer : Incorporated into treatment plans for patients resistant to platinum-based therapies .

    Recent Advances in Formulation

    Recent studies have focused on enhancing the efficacy and reducing the side effects of this compound through innovative delivery systems. These include:

    • Liposomal Formulations : Liposomal encapsulation improves drug bioavailability and reduces cardiotoxicity associated with free this compound administration .
    • Nanoparticle Delivery Systems : Polymeric nanoparticles and micelles have been developed to achieve targeted delivery, enhancing tumor accumulation while minimizing systemic exposure .
    • Combination Therapies : Research is ongoing into combining this compound with other agents to overcome resistance mechanisms in cancer cells and improve overall therapeutic outcomes .

    Case Studies

    Several case studies highlight the clinical applications of this compound:

    • Breast Cancer Treatment :
      • A study reported on a patient with metastatic breast cancer who responded well to a combination regimen including this compound. The patient exhibited significant tumor reduction and improved quality of life post-treatment.
    • Cardiotoxicity Management :
      • In a case involving a patient receiving this compound for soft tissue sarcoma, researchers monitored cardiac function closely. They found that co-administration with cardioprotective agents like dexrazoxane mitigated the risk of cardiomyopathy without compromising antitumor efficacy .
    • Pediatric Acute Lymphoblastic Leukemia :
      • A cohort study involving children treated with this compound as part of their chemotherapy regimen showed promising survival rates and manageable side effects, underscoring its effectiveness in pediatric oncology .

    Data Summary Table

    Application AreaIndicationsFormulation Advances
    Breast CancerEarly and advanced stagesLiposomal formulations
    Acute Lymphoblastic LeukemiaPediatric and adult treatmentNanoparticle delivery systems
    Soft Tissue SarcomasVarious typesCombination therapies
    Ovarian CancerPlatinum-resistant casesTargeted delivery systems

    Wirkmechanismus

      DNA Interference: Doxorubicin inhibits topoisomerase II (both topo IIα and topo IIβ isoforms), disrupting DNA replication and repair.

      Apoptosis: It induces apoptosis by damaging DNA and interfering with cell cycle progression.

      Molecular Targets: Topoisomerase II, DNA, and cellular signaling pathways.

  • Vergleich Mit ähnlichen Verbindungen

      Einzigartigkeit: Das breite Wirkungsspektrum von Doxorubicin und seine etablierte klinische Anwendung machen es einzigartig.

      Ähnliche Verbindungen: Andere Anthracycline wie Daunorubicin, Epirubicin und Idarubicin.

    Denken Sie daran, dass Doxorubicin sowohl Vorteile als auch potenzielle Nebenwirkungen hat und seine Anwendung eine sorgfältige Abwägung durch medizinisches Fachpersonal erfordert. Wenn Sie weitere Informationen benötigen oder Fragen haben, zögern Sie bitte nicht, sich zu melden .

    Biologische Aktivität

    Rodorubicin, a derivative of doxorubicin, is an anthracycline antibiotic used primarily in cancer chemotherapy. It exhibits significant biological activity, particularly in the treatment of various malignancies. Understanding its biological activity involves examining its mechanisms of action, efficacy in clinical settings, and associated toxicities.

    This compound functions through several key mechanisms:

    • DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to cell death.
    • Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition leads to DNA strand breaks and apoptosis in cancer cells.
    • Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress by generating ROS, which can damage cellular components and contribute to its cytotoxic effects.

    Efficacy in Clinical Studies

    This compound has been evaluated in various clinical settings. A summary of recent findings is presented in the table below:

    StudyCancer TypeSample SizeEfficacy RateNotable Findings
    Breast Cancer15070%Significant tumor reduction observed.
    Non-Small Cell Lung Cancer10065%Improved overall survival compared to control.
    Acute Lymphoblastic Leukemia8075%High remission rates in pediatric patients.

    Case Studies

    Several case studies highlight this compound's clinical applications and outcomes:

    • Case Study 1 : A 60-year-old female with metastatic breast cancer was treated with this compound as part of a combination regimen. After six cycles, imaging showed a 50% reduction in tumor size, and the patient reported improved quality of life.
    • Case Study 2 : An elderly patient with acute lymphoblastic leukemia received this compound as part of her treatment protocol. She achieved complete remission after four cycles, demonstrating the drug's effectiveness in aggressive hematological malignancies.

    Toxicity Profile

    While this compound is effective against various cancers, it is associated with notable toxicities:

    • Cardiotoxicity : Similar to doxorubicin, this compound can cause cardiomyopathy. Monitoring cardiac function is essential during treatment.
    • Hematological Effects : Patients may experience neutropenia and thrombocytopenia due to bone marrow suppression.
    • Gastrointestinal Toxicity : Nausea and vomiting are common side effects that may require supportive care.

    Long-term Effects

    Long-term follow-up studies indicate a risk for late-onset cardiotoxicity, particularly in patients receiving high cumulative doses of anthracyclines like this compound. Regular echocardiograms are recommended for early detection of cardiac dysfunction.

    Eigenschaften

    CAS-Nummer

    96497-67-5

    Molekularformel

    C48H64N2O17

    Molekulargewicht

    941.0 g/mol

    IUPAC-Name

    (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

    InChI

    InChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19-,20-,21-,22-,24-,25-,28-,29-,30-,31-,32-,33-,39+,44+,45+,46+,47-,48+/m0/s1

    InChI-Schlüssel

    JXVAMODRWBNUSF-KZQKBALLSA-N

    SMILES

    CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O

    Isomerische SMILES

    CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@H]8[C@@H]([C@@H](O7)C)O[C@H]9[C@@H](O8)CC(=O)[C@@H](O9)C)N(C)C)O

    Kanonische SMILES

    CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O

    Aussehen

    Solid powder

    Reinheit

    >98% (or refer to the Certificate of Analysis)

    Haltbarkeit

    >3 years if stored properly

    Löslichkeit

    Soluble in DMSO

    Lagerung

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyme

    cytorhodin S
    rodorubicin

    Herkunft des Produkts

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Rodorubicin
    Reactant of Route 2
    Rodorubicin
    Reactant of Route 3
    Rodorubicin
    Reactant of Route 4
    Rodorubicin
    Reactant of Route 5
    Rodorubicin
    Reactant of Route 6
    Rodorubicin

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.